2-[(2H-Pyrrol-2-ylidene)(2,4,6-trimethylphenyl)methyl]-1H-pyrrole
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Overview
Description
2-[(2H-Pyrrol-2-ylidene)(2,4,6-trimethylphenyl)methyl]-1H-pyrrole is an organic compound with the molecular formula C18H18N2. It is a derivative of pyrrole, a five-membered aromatic heterocycle containing nitrogen. This compound is known for its unique structure, which includes two pyrrole rings connected by a methylene bridge substituted with a 2,4,6-trimethylphenyl group .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2H-Pyrrol-2-ylidene)(2,4,6-trimethylphenyl)methyl]-1H-pyrrole typically involves the reaction of 2,4,6-trimethylbenzaldehyde with pyrrole under acidic conditions. The reaction proceeds through a condensation mechanism, forming the desired product . The reaction conditions often include the use of a strong acid catalyst, such as hydrochloric acid or sulfuric acid, and the reaction is carried out at elevated temperatures to facilitate the condensation process .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[(2H-Pyrrol-2-ylidene)(2,4,6-trimethylphenyl)methyl]-1H-pyrrole undergoes various chemical reactions, including:
Common Reagents and Conditions
Major Products Formed
The major products formed from these reactions include various substituted pyrrole derivatives, which can be further utilized in different chemical and pharmaceutical applications .
Scientific Research Applications
2-[(2H-Pyrrol-2-ylidene)(2,4,6-trimethylphenyl)methyl]-1H-pyrrole has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[(2H-Pyrrol-2-ylidene)(2,4,6-trimethylphenyl)methyl]-1H-pyrrole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
5-Mesityldipyrrin: A similar compound with a mesityl group attached to the pyrrole ring.
Mesityl dipyrromethane: Another related compound with a similar structural framework.
Uniqueness
2-[(2H-Pyrrol-2-ylidene)(2,4,6-trimethylphenyl)methyl]-1H-pyrrole is unique due to its specific substitution pattern and the presence of the 2,4,6-trimethylphenyl group, which imparts distinct chemical and physical properties . This uniqueness makes it valuable in various research and industrial applications.
Properties
CAS No. |
382138-81-0 |
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Molecular Formula |
C18H18N2 |
Molecular Weight |
262.3 g/mol |
IUPAC Name |
2-[1H-pyrrol-2-yl-(2,4,6-trimethylphenyl)methylidene]pyrrole |
InChI |
InChI=1S/C18H18N2/c1-12-10-13(2)17(14(3)11-12)18(15-6-4-8-19-15)16-7-5-9-20-16/h4-11,19H,1-3H3 |
InChI Key |
WJSMIFAJQIURLF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C(=C2C=CC=N2)C3=CC=CN3)C |
Origin of Product |
United States |
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